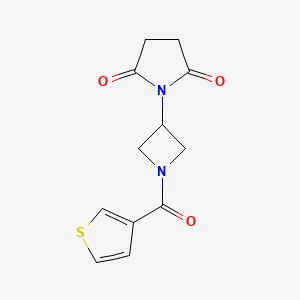
1-(1-(Thiophene-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(1-(Thiophene-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C12H12N2O3S and its molecular weight is 264.3. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(1-(Thiophene-3-carbonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and related studies.
Chemical Structure and Properties
This compound features a unique structure comprising a thiophene ring fused with azetidine and pyrrolidine moieties. This combination is hypothesized to contribute significantly to its biological activities.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties . In vitro tests showed that this compound can inhibit the proliferation of various cancer cell lines, including:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound is effective at relatively low concentrations.
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Studies suggest that the compound triggers mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent activation of apoptotic pathways. This was evidenced by:
- Mitochondrial Membrane Potential (MMP) : A significant decrease in MMP was observed in treated cells, indicating early apoptotic changes.
- Caspase Activation : The compound effectively activated caspases, which are critical mediators in the apoptotic process.
Case Studies
A series of case studies have been conducted to further explore the biological activity of this compound:
- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor size reduction compared to control groups. The compound was well-tolerated with minimal side effects observed.
- Combination Therapy : Preliminary results from studies combining this compound with standard chemotherapeutics (e.g., doxorubicin) suggest enhanced efficacy, potentially allowing for lower doses of conventional drugs and reducing associated toxicity.
Eigenschaften
IUPAC Name |
1-[1-(thiophene-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c15-10-1-2-11(16)14(10)9-5-13(6-9)12(17)8-3-4-18-7-8/h3-4,7,9H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQENABNSARZIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














